molecular formula C10H12BrNO4 B8539571 2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol CAS No. 945244-27-9

2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol

Cat. No.: B8539571
CAS No.: 945244-27-9
M. Wt: 290.11 g/mol
InChI Key: RKGBTPCRFZXMQJ-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol is an organic compound characterized by the presence of bromine and nitro functional groups attached to a phenyl ring, along with a diol (two hydroxyl groups) and a methyl group on a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol typically involves multi-step organic reactions. One common method starts with the bromination of 4-nitrophenol to obtain 2-bromo-4-nitrophenol . This intermediate is then subjected to further reactions to introduce the propane-1,3-diol moiety and the methyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 2-(2-Amino-4-nitrophenyl)-2-methylpropane-1,3-diol.

    Substitution: Formation of compounds with different substituents replacing the bromine atom.

Scientific Research Applications

2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups can play a crucial role in these interactions by forming hydrogen bonds or participating in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol is unique due to the combination of bromine, nitro, diol, and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

945244-27-9

Molecular Formula

C10H12BrNO4

Molecular Weight

290.11 g/mol

IUPAC Name

2-(2-bromo-4-nitrophenyl)-2-methylpropane-1,3-diol

InChI

InChI=1S/C10H12BrNO4/c1-10(5-13,6-14)8-3-2-7(12(15)16)4-9(8)11/h2-4,13-14H,5-6H2,1H3

InChI Key

RKGBTPCRFZXMQJ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)C1=C(C=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate (8.12 g, 21.7 mmol) was dissolved in 80 mL of anhydrous tetrahydrofuran (THF) under an atmosphere of nitrogen. The solution was then cooled to 0° C. before a solution of lithium aluminum hydride (23 mL, 23 mmol, 1.0 M in THF) was added slowly. The pale yellow solution immediately turned bright red upon the addition of the lithium aluminum hydride. After 5 min, the mixture was quenched by the slow addition of methanol while maintaining the temperature at 0° C. The reaction mixture was then partitioned between dichloromethane and 1 N hydrochloric acid. The layers were separated and the aqueous layer was extracted three times with dichloromethane. The combined organics were evaporated to dryness and then purified by column chromatography (SiO2, 120 g) utilizing a gradient of 0-100% ethyl acetate in hexanes over 45 minutes. 2-(2-Bromo-4-nitrophenyl)-2-methylpropane-1,3-diol was isolated as a red solid (2.0 g, 31%). 1H NMR (400 MHz, d6-DMSO) δ 8.34 (d, J=2.6 Hz, 1H), 8.16 (dd, J=2.6, 8.9 Hz, 1H), 7.77 (d, J=8.9 Hz, 1H), 4.78 (t, J=5.2 Hz, 2H), 3.98-3.93 (m, 2H), 3.84-3.79 (m, 2H), 1.42 (s, 3H). Retention time 0.89 min.
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
31%

Synthesis routes and methods II

Procedure details

To a solution of diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate (7.5 g, 20.0 mmol) in anhydrous tetrahydrofuran (80 mL) was slowly added a solution of lithium aluminum hydride (22 mL, 22.0 mmol, 1.0 M in THF) at 0° C. under an atmosphere of nitrogen. After stirring for 10 minutes the reaction was completed. The reaction mixture was quenched by the slow addition of methanol at 0° C. The reaction mixture was then partitioned between dichloromethane and 1 N hydrochloric acid. The layers were separated and the aqueous layer was extracted three times with dichloromethane. The combined organic layers were dried over anhydrous Na2SO4 and evaporated under vacuum to give crude product, which was purified by silica gel column chromatography (petroleum ether/EtOAc 2:1) to give 2-(2-bromo-4-nitrophenyl)-2-methylpropane-1,3-diol (1.4 g, 24%) as a red solid. 1H NMR (400 MHz, DMSO-d6) δ 8.31 (d, J=2.4 Hz, 1H), 8.13 (dd, J=2.4, 8.8 Hz, 1H), 7.74 (d, J=8.8 Hz, 1H), 4.74 (t, J=5.2 Hz, 2H), 3.93 (q, J=5.2 Hz, 2H), 3.79 (m, q, J=5.2 Hz, 2H), 1.38 (s, 3H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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